Reactive Blue 4

Descripción

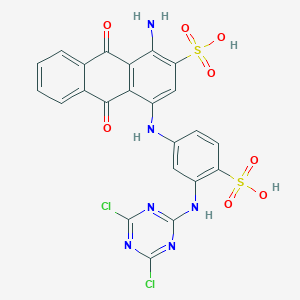

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N6O8S2/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLULCVBFCRQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4499-01-8 (di-hydrochloride salt) | |

| Record name | Procion blue MX-R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065412 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-20-4 | |

| Record name | Reactive Blue 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion blue MX-R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(2'-(4',6'-dichloro-s-triazin-2-yl)amino)phenylamino)9,10-dihydro-9,10-dioxoanthracene-2,4'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reactive Blue 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3J92M47JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Degradation and Remediation Methodologies for Reactive Blue 4

Advanced Oxidation Processes (AOPs) for Reactive Blue 4 Treatment

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to eliminate organic and inorganic contaminants from water and wastewater. wikipedia.org Their efficacy stems from the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). wikipedia.orgfiveable.me These processes are capable of oxidizing complex molecules like this compound, breaking them down into simpler, less harmful compounds, and in some cases, achieving complete mineralization to CO2 and water. wikipedia.orgresearchgate.net AOPs encompass a variety of methods, including Fenton-based systems, which have been studied for the degradation of RB4. ijcce.ac.irresearchgate.net

The cornerstone of AOPs is the production of hydroxyl radicals (•OH). taylorandfrancis.com With a high standard reduction potential (E° = 2.80 V), the hydroxyl radical is one of the most powerful oxidizing agents and can react rapidly with a broad spectrum of organic compounds. taylorandfrancis.commdpi.com This high reactivity allows it to attack and degrade persistent pollutants that are resistant to other oxidants. iwaponline.com

Hydroxyl radicals are typically generated from common oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) with the input of an energy source or catalyst. wikipedia.orgfiveable.me Common AOPs involve combinations such as UV/H₂O₂, ozone/H₂O₂, and Fenton processes (Fe²⁺/H₂O₂). wikipedia.orgiwaponline.com Once generated, the hydroxyl radical initiates the degradation of organic molecules (like RB4) primarily through hydrogen abstraction or addition to double bonds, creating an organic radical. This radical then undergoes a series of subsequent reactions, often involving molecular oxygen, leading to the progressive breakdown of the pollutant. acs.org

Fenton and Fenton-like processes are a significant category of AOPs that utilize the catalytic action of iron ions to generate hydroxyl radicals from hydrogen peroxide. encyclopedia.pub These methods are recognized for their effectiveness in degrading a wide range of organic pollutants, including textile dyes. taylorandfrancis.com

The classic homogeneous Fenton process involves the reaction between ferrous iron (Fe²⁺) salts and hydrogen peroxide (H₂O₂) in an acidic aqueous solution to produce hydroxyl radicals. taylorandfrancis.com This process is known for its simplicity and high efficiency in decolorizing and degrading dyes. encyclopedia.pub The primary reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The optimal pH for the conventional Fenton process is typically in the acidic range, often around 3, to prevent the precipitation of ferric hydroxide (B78521) (Fe(OH)₃) and to ensure the stability of the iron catalyst in the solution. umsha.ac.ir At higher pH values, iron precipitates, and the decomposition of H₂O₂ into oxygen and water becomes more prevalent, reducing the efficiency of hydroxyl radical generation. umsha.ac.ir

Heterogeneous Fenton processes utilize solid, iron-containing catalysts instead of soluble iron salts. This approach overcomes a key limitation of the homogeneous system: the need to remove the iron catalyst from the treated water and the production of iron-containing sludge. umsha.ac.ir

One study demonstrated the use of pyrite (B73398) ash (PA), a waste product from sulfuric acid production rich in iron oxide (hematite), as a heterogeneous catalyst for RB4 degradation. nih.govnih.gov The research found that the process was highly effective under acidic conditions. The reaction occurs at the catalyst's surface, where adsorbed RB4 molecules are attacked by the generated hydroxyl radicals. nih.gov Increasing the initial dye concentration beyond a certain point can decrease degradation efficiency, as the number of hydroxyl radicals becomes insufficient for the number of dye molecules present. nih.gov

| Parameter | Optimal Condition/Result |

|---|---|

| pH | 2.5 |

| Pyrite Ash (PA) Concentration | 0.2 g/L |

| Hydrogen Peroxide (H₂O₂) Concentration | 5 mM |

| Initial this compound (RB4) Concentration | Up to 100 mg/L |

| Decolorization Efficiency | 99.9% within 30 minutes |

| Mineralization (TOC Removal) | 74.3% within 30 minutes |

Research on the degradation of this compound using a photo-Fenton process mediated by ferrioxalate (B100866) under both artificial and solar light has shown significant success. pucgoias.edu.brresearchgate.netunesp.br The process was most effective at an acidic pH of 2.5. pucgoias.edu.br The use of solar irradiation makes this a potentially cost-effective and environmentally friendly treatment method. researchgate.net

| Parameter | Optimal Condition/Result |

|---|---|

| pH | 2.5 |

| Ferrioxalate Concentration | 1.0 mM |

| Hydrogen Peroxide (H₂O₂) Concentration | 10 mM |

| Initial this compound (RB4) Concentration | 0.1 mM |

| Irradiation Source | Solar Light |

| Color Removal | 100% within 35 minutes |

| Mineralization (TOC Removal) | 80% within 35 minutes |

The electro-Fenton (EF) process is an electrochemical AOP where Fenton's reagents (H₂O₂ and Fe²⁺) are generated in-situ through electrochemical reactions. Typically, H₂O₂ is produced via the two-electron reduction of oxygen at the cathode, while Fe²⁺ is either added to the solution or generated from a sacrificial iron anode. This method offers high efficiency and better control over the generation of hydroxyl radicals.

Studies investigating various advanced oxidation methods for the degradation of this compound have included the electro-Fenton process. In a comparative study, the electro-Fenton method demonstrated significant efficacy, achieving over 75% removal of Total Organic Carbon (TOC) after a 60-minute treatment period, indicating substantial mineralization of the dye. researchgate.net

Photo-Fenton Processes for this compound Decolorization and Mineralization

Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that involves the acceleration of a photoreaction in the presence of a semiconductor photocatalyst. When the photocatalyst is illuminated with light of sufficient energy, it generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can degrade complex organic molecules, such as this compound, into simpler and less harmful substances.

Titanium dioxide (TiO2) is one of the most extensively studied photocatalysts due to its high efficiency, chemical stability, and low cost. The photocatalytic degradation of this compound using TiO2, particularly in its anatase crystalline form, has been shown to be highly effective. researchgate.net The process relies on the generation of hydroxyl radicals, which are the primary species responsible for the dye's mineralization. researchgate.net The efficiency of TiO2-based photocatalysis is influenced by several operational parameters:

pH: The pH of the solution significantly affects the surface charge of the TiO2 particles and the dye chemistry. For RB4, acidic conditions are often preferred for complete decolorization. nih.gov For instance, a high removal rate of RB4 was achieved at a low pH of 2. researchgate.net

Catalyst Loading: The amount of TiO2 catalyst influences the number of active sites available for the reaction. An increase in catalyst loading generally enhances the degradation rate up to an optimal point, beyond which the solution's turbidity can impede light penetration. researchgate.netresearchgate.net An optimum catalyst concentration of 1.2 g/L has been reported for the decolorization of RB4. nih.gov

Hydrogen Peroxide (H2O2): The addition of H2O2 can enhance the photodegradation efficiency by acting as an additional source of hydroxyl radicals and preventing electron-hole recombination. researchgate.netresearchgate.net Studies have shown that the presence of H2O2 can lead to the complete degradation of RB4. researchgate.net

Light Source: The degradation process is initiated by the absorption of photons with energy greater than the band gap of TiO2. UV light is effective in activating the anatase form of TiO2. researchgate.netresearchgate.net

The table below summarizes the effect of various parameters on the TiO2-based photocatalytic degradation of this compound.

| Parameter | Optimal Condition/Effect | Source(s) |

| pH | Acidic pH (e.g., 2, 3.6) enhances degradation. | nih.govresearchgate.net |

| Catalyst Loading | Increases degradation up to an optimum (e.g., 1.2 g/L). | researchgate.netnih.gov |

| H2O2 Addition | Enhances degradation efficiency, leading to complete mineralization. | researchgate.netresearchgate.net |

| Light Source | UV light is effective in activating anatase TiO2. | researchgate.net |

Zinc oxide (ZnO) has emerged as a viable alternative to TiO2 for photocatalysis, possessing a similar wide bandgap and high exciton (B1674681) binding energy. Nanostructures of ZnO, as well as its composites, have been investigated for the degradation of this compound. samipubco.com

ZnO nanoparticles have demonstrated high photocatalytic activity against RB4 under visible light, with studies showing up to 98.75% degradation after 6 hours of illumination at a pH of 9. aip.org The efficiency of ZnO can be further enhanced by doping it with other metals or combining it with other semiconductors. biomedres.us

Hybrid nanostructures, such as Zinc Oxide/Cadmium Sulfide (ZnO/CdS) composites, have been developed to improve the efficiency of photocatalysis. samipubco.com CdS, with its smaller band gap, can be excited by visible light, and the combination with ZnO facilitates efficient charge separation, reducing the recombination of electron-hole pairs. samipubco.comechemcom.com This enhanced charge separation leads to higher photoactivity. samipubco.comechemcom.com Research indicates that ZnO/CdS nanocomposites show impressive activity in the photodegradation of this compound under UV radiation. samipubco.com While the dissociation efficiency of the dye solution was found to be greater on the surface of pure ZnO compared to the ZnO/CdS nanocomposite, the use of these hybrid structures remains a key area of research for optimizing visible-light photocatalysis. samipubco.comechemcom.com

The type of light source, specifically its wavelength and intensity, is a critical factor in the photocatalytic degradation of this compound. The effectiveness of the light source is directly related to the band gap of the photocatalyst being used.

For catalysts like anatase TiO2, which has a relatively large band gap, UV light with a wavelength shorter than 390 nm is required for effective activation. researchgate.net Studies have demonstrated the successful degradation of RB4 using TiO2 under UV irradiation. researchgate.netresearchgate.net The intensity of the UV light also plays a role, with higher intensity generally leading to a faster degradation rate. researchgate.net

To harness a broader spectrum of light, particularly abundant solar light, research has focused on modifying catalysts to be active under visible light. Doping TiO2 with metals like iron or creating composite catalysts such as ZnO/CdS can shift the absorption range into the visible spectrum. uniroma1.itnih.gov For instance, ZnO nanoparticles have been shown to effectively degrade RB4 under visible light illumination. aip.org The use of concentrated solar light, for example with a Fresnel lens, has been shown to significantly accelerate the degradation process compared to direct solar radiation alone. nih.gov However, in some cases, the dye itself, being blue, can absorb a significant portion of the blue light emitted by LEDs, potentially reducing the photons available to excite the catalyst. uniroma1.it

The table below compares the degradation efficiency of this compound under different light sources.

| Catalyst | Light Source | Degradation Efficiency/Observations | Source(s) |

| Anatase TiO2 | UV Light (125W) | Full degradation achieved. | researchgate.net |

| TiO2 | Concentrated Solar Light | Significantly accelerated degradation. | nih.gov |

| ZnO NPs | Visible Light | 98.75% degradation after 6 hours. | aip.org |

| ZnO/CdS | UV Radiation | Impressive photodegradation activity. | samipubco.com |

| Fe-TiO2 | Blue LEDs | Decolorization mainly influenced by the light source itself. | uniroma1.it |

Understanding the kinetics of the photocatalytic degradation of this compound is essential for optimizing the process and designing effective treatment systems. The degradation of RB4 in many photocatalytic systems has been found to follow pseudo-first-order kinetics. researchgate.netresearchgate.netsamipubco.com

This kinetic model implies that the rate of reaction is directly proportional to the concentration of the dye, assuming the concentration of the photocatalyst and the light intensity remain constant. The pseudo-first-order rate equation is often expressed as:

ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of the dye.

C is the concentration of the dye at time t.

k_app is the apparent pseudo-first-order rate constant.

Studies on the photocatalytic degradation of RB4 using pure anatase nano-TiO2 have shown that the disappearance of the dye follows pseudo-first-order kinetics. researchgate.net Similarly, when using ZnO and ZnO/CdS nanocomposites, the prepared kinetic diagrams also indicated a pseudo-first-order interaction. samipubco.comechemcom.com Research involving composite catalysts has also reported that the rate of dye photocatalytic degradation followed first-order kinetics. researchgate.net However, it's worth noting that in some specific cases, such as with certain composite resins, pseudo-first-order kinetics showed a poor fit for experimental data, except at low initial dye concentrations. researchgate.net

Influence of UV and Visible Light Irradiation

Electrochemical Oxidation of this compound

Electrochemical oxidation is another powerful AOP for the degradation of persistent organic pollutants like this compound. This method involves the use of an electric current to drive oxidation reactions at an anode surface, leading to the breakdown of the dye molecules. The effectiveness of this process is highly dependent on the anode material and the reaction conditions.

The electrochemical oxidation of organic compounds can proceed through two primary pathways: direct oxidation and indirect oxidation. juniperpublishers.comtandfonline.com

Direct Oxidation: In this mechanism, the pollutant molecules are first adsorbed onto the surface of the anode and are then destroyed directly by an electron transfer reaction at the electrode surface. juniperpublishers.com For this compound, direct oxidation on a glassy carbon electrode or a reticulated vitreous carbon electrode has been observed to involve a two-electron transfer, leading to the oxidation of the amine group to an imide derivative. researchgate.net However, this direct process was not found to be effective for the decolorization of the dye solution. researchgate.net

Indirect Oxidation: This mechanism involves the electrochemical generation of strong oxidizing species in the bulk solution, which then chemically attack and degrade the pollutant molecules. juniperpublishers.com These mediators are generated in situ and are utilized immediately. juniperpublishers.com Common oxidants generated include hydroxyl radicals (•OH), hypochlorite/chlorine, ozone, and hydrogen peroxide. juniperpublishers.com

The generation of hydroxyl radicals can occur through the oxidation of water at the anode surface. researchgate.net These highly reactive radicals can then lead to the complete mineralization of organic compounds. researchgate.net The use of dimensionally stable anodes (DSAs), such as Ti/Ru0.3Ti0.7O2, can facilitate this process. scielo.br

In the presence of chloride ions (e.g., from NaCl added as an electrolyte), indirect oxidation can be significantly enhanced through the generation of active chlorine species (Cl₂, HClO, ClO⁻). juniperpublishers.comresearchgate.net These species are potent bleaching agents that effectively decolorize and degrade the dye molecules. researchgate.netacs.org The use of a Ti/SnO2/SbO(x)/RuO2 electrode in the presence of Na2SO4 has demonstrated 100% decolorization and 60% removal of total organic carbon.

The table below summarizes the key aspects of direct and indirect electrochemical oxidation of this compound.

| Oxidation Mechanism | Description | Mediating Species | Effectiveness for RB4 | Source(s) |

| Direct Oxidation | Adsorption of dye on anode followed by electron transfer. | None | Ineffective for decolorization. | researchgate.net |

| Indirect Oxidation | Degradation by electrochemically generated oxidants in the solution. | •OH, Cl₂, HClO, ClO⁻ | Highly effective for decolorization and mineralization. | juniperpublishers.comresearchgate.netacs.org |

Photoassisted Electrochemical Oxidation Systems

Photoassisted electrochemical processes (PAEP) have been investigated for the degradation of this compound. scielo.brscielo.br One study utilized a Ti/Ru0.3Ti0.7O2 dimensionally stable anode (DSA®) under UV irradiation to enhance the degradation of the dye. scielo.brscielo.br This photoelectrocatalytic treatment, performed under galvanostatic control with an 80 W mercury vapor lamp, demonstrated rapid color removal. scielo.brscielo.br

The combined photoelectrooxidative process at a current density of 37.8 mA cm⁻² resulted in a chemical oxygen demand (COD) reduction of approximately 64.7% and a total organic carbon (TOC) decrease of about 42.7%. scielo.brscienceopen.com In comparison, the electrochemical process (EP) alone yielded a 28.5% TOC removal, and the photocatalytic process (PP) alone only achieved 8.3% mineralization. scielo.brresearchgate.net The synergistic effect of combining UV irradiation with the electrochemical process led to a 43% TOC removal, which is slightly higher than the sum of the individual processes (37%). scielo.br

Intermediate compounds identified during the photoelectrochemical degradation of this compound include phthalic anhydride, phthalimide, phthalide, 1,3-indanone, and benzoic acid. scielo.brscienceopen.com

Wet Air Oxidation (WAO) and Wet Peroxide Oxidation (WPO)

Wet Air Oxidation (WAO) and Wet Peroxide Oxidation (WPO) are advanced oxidation processes studied for the degradation of this compound. researchgate.netnih.gov WPO has been identified as a particularly effective method for the mineralization of RB4, with studies showing over 75% TOC removal after 60 minutes of treatment. researchgate.netnih.govtandfonline.com

For a high-concentration solution of a similar reactive blue dye, WPO at 150°C achieved 77% TOC removal and 90% color removal in under 30 minutes. acs.org The efficiency of WPO is influenced by several factors, including reaction temperature, hydrogen peroxide dosage, and solution pH. acs.org Adjusting the pH to 3.5 significantly increased the dye degradation rate. acs.org The use of a Cu²⁺ catalyst can also enhance the rates of both TOC and color removal. acs.org In contrast, WAO and its catalytic variations have been found to be less satisfactory for treating high-concentration reactive dyes. acs.org

Combination of AOPs with Conventional Treatments

The integration of Advanced Oxidation Processes (AOPs) with conventional wastewater treatment methods has been shown to be more effective for treating industrial wastewater. researchgate.net While conventional biological treatments are effective for removing organic matter, they are often insufficient for completely degrading recalcitrant dyes like this compound. iwaponline.com AOPs can break down the complex molecular structure of these dyes, making them more amenable to subsequent biological degradation. researchgate.net Combining conventional treatments with AOPs can lead to improved removal efficiencies. doi.org For instance, the combination of AOPs with membrane bioreactor (MBR) systems has been noted as a complementary technique. doi.org

Bioremediation Strategies for this compound

Bioremediation presents a cost-effective and environmentally friendly approach to treating dye-containing effluents. nih.govresearchgate.net Microbial decolorization and degradation are key strategies within this approach. frontiersin.org

Microbial Decolorization and Degradation

Both fungi and bacteria have demonstrated the ability to decolorize and degrade this compound. frontiersin.orgfrontiersin.org These biological methods are considered advantageous due to their non-hazardous nature. nih.gov

White-rot fungi are frequently used for the bioremediation of anthraquinone (B42736) dyes due to their robust tolerance and secretion of extracellular enzymes. frontiersin.orgnih.gov

A newly isolated strain of white-rot fungus, Antrodia P5, has shown high efficiency in degrading this compound. frontiersin.orgnih.gov Under shaking conditions, which provide good oxygen supply, Antrodia P5 was able to achieve 95% decolorization of a 1,000 mg/L RB4 solution within 24 hours. frontiersin.orgnih.govnih.gov This fungus can tolerate high dye concentrations up to 2,500 mg/L, a wide pH range (4–9), and a salt concentration of up to 10%. frontiersin.orgnih.govnih.gov The addition of Fructus Gardeniae extraction residue as a supplemental medium element significantly enhanced the biodegradation performance, resulting in 92% decolorization in just 12 hours. frontiersin.orgnih.govnih.gov This enhancement is attributed to the increased expression of multiple peroxidase genes, including a 10.22-fold increase in Lignin Peroxidase. frontiersin.orgnih.gov

Trametes versicolor is another white-rot fungus that has been studied for its ability to decolorize this compound. tandfonline.comtandfonline.com The decolorization process is linked to the activity of the laccase enzyme. tandfonline.com In a study, Trametes versicolor strain 1 was able to decolorize 90% of a 125 mg/L RB4 solution in 384 hours when cultured in a medium containing 3% glucose. tandfonline.com At a lower dye concentration of 50 mg/l, 73% decolorization was achieved within 144 hours. tandfonline.comtandfonline.com The maximum laccase activity was observed to correlate with the decolorization effectiveness. tandfonline.com

The table below summarizes the decolorization performance of Antrodia P5 and Trametes versicolor for this compound.

| Fungus | Initial RB4 Concentration (mg/L) | Decolorization (%) | Time (hours) | Key Conditions |

| Antrodia P5 | 1,000 | 95 | 24 | Shaking conditions |

| Antrodia P5 | 1,000 | 92 | 12 | With Fructus Gardeniae residue |

| Trametes versicolor 1 | 125 | 90 | 384 | 3% glucose medium |

| Trametes versicolor 1 | 50 | 73 | 144 | 1% glucose medium |

Various bacterial species have been identified for their potential in degrading reactive dyes.

Bacillus cohnii, an alkaliphilic bacterium, has been studied for its ability to decolorize the similar anthraquinone dye, Reactive Blue 19. tandfonline.com In one study, Bacillus cohnii LAP217 demonstrated an 87.3 ± 0.4% decolorization of a 50 mg/L dye solution. tandfonline.com The decolorization was found to be positively influenced by the presence of di-sodium hydrogen phosphate. tandfonline.com The mechanism of dye removal was identified as bio-accumulation. tandfonline.com

Pseudomonas aeruginosa has also shown significant potential for degrading vat dyes. One strain, isolated from dye-contaminated soil, was able to decolorize Vat Blue 4, a dye structurally similar to this compound. erau.edu This strain reduced the color of the effluent by 95% after 24 hours of treatment. erau.edu Another study with Pseudomonas aeruginosa WYT reported over 87% decolorization of 50 mg/L of Vat Blue 4 within 24 hours under optimized conditions, which included a glucose concentration of 1-1.5 g/L. pjoes.com A sequential anoxic-aerobic bioreactor using Pseudomonas aeruginosa strain OS4 achieved 99% decolorization of a diluted textile industry effluent containing a reactive blue azo dye. journalijar.com

The table below presents findings on the degradation of related blue dyes by Bacillus and Pseudomonas species.

| Bacterium | Dye | Initial Concentration (mg/L) | Decolorization/Removal (%) | Time (hours) | Key Findings |

| Bacillus cohnii LAP217 | Reactive Blue 19 | 50 | 87.3 | - | Decolorization enhanced by di-sodium hydrogen phosphate. tandfonline.com |

| Pseudomonas aeruginosa | Vat Blue 4 | - | 95 (color removal) | 24 | Also achieved significant TDS, BOD, and COD reduction. erau.edu |

| Pseudomonas aeruginosa WYT | Vat Blue 4 | 50 | >87 | 24 | Optimal glucose concentration was 1-1.5 g/L. pjoes.com |

| Pseudomonas aeruginosa OS4 | Reactive Blue azo dye | Diluted effluent | 99 | 20 (HRT) | Sequential anoxic-aerobic treatment. journalijar.com |

Enzymatic Degradation

The use of enzymes, particularly from white-rot fungi, presents a promising biological approach for the breakdown of complex dye molecules like RB4. frontiersin.org These fungi secrete a range of extracellular oxidoreductases, such as laccases and peroxidases, which are key to their degradation capabilities. frontiersin.orgresearchgate.net

Laccases and peroxidases have been a primary focus of research for RB4 degradation. For instance, a partially purified laccase from a marine-derived fungus demonstrated the ability to remove 61% of the color from a 1000 mg L-1 solution of RB4 within 12 hours. nio.res.in Similarly, the white-rot fungus Pycnoporus sanguineus showed a 97% decolorization rate of RB4 (at 0.3 g/L) after 15 days, with laccase and manganese peroxidase activities being detected. researchgate.netomicsonline.org Another study highlighted the potential of laccase from Spirulina platensis, which was able to degrade up to 96% of an anthraquinone blue dye. researchgate.net Molecular docking and dynamics simulation studies have also suggested that laccase and peroxidase from Bacillus subtilis can effectively target and degrade Reactive Blue dyes.

The efficiency of enzymatic degradation can be influenced by various factors. For example, the white-rot fungus Antrodia P5 was found to effectively degrade 1,000 mg/L of RB4 within 24 hours under shaking conditions, demonstrating tolerance to high dye and salt concentrations across a wide pH range. frontiersin.orgnih.gov

Metabolism and Byproduct Characterization in Biotransformation

Understanding the metabolic pathways and the byproducts formed during the biotransformation of RB4 is crucial to ensure the detoxification of the dye. nio.res.in Analysis of the enzymatic degradation of RB4 by a marine-derived fungus laccase revealed a change in the aromatic character of the parent dye, leading to the formation of lower molecular weight phenolic compounds. nio.res.in

Using techniques such as mass spectrometry (MS), ultra-performance liquid chromatography (UPLC), and UV-Visible spectroscopy, specific degradation products have been identified. nio.res.in The probable metabolites from laccase treatment include 2-formylbenzoic acid, 1,2,4,5-tetrahydroxy-3-benzoic acid, 2,3,4-trihydroxybenzenesulfonic acid, and 1,2,3,4-pentahydroxybenzene. nio.res.in The formation of more polar oxidation products is indicated by the appearance of new peaks at lower retention times in UPLC analysis. nio.res.in

Furthermore, studies combining enzymatic degradation with other processes have shown a significant reduction in chemical oxygen demand (COD) and total carbon, indicating partial mineralization of the dye. nio.res.in One study reported a 47% reduction in COD after 12 hours of enzymatic treatment of RB4. nio.res.in Subsequent biosorption using fungal biomass can further enhance the removal of color and toxicity. nio.res.in

Phytoremediation of this compound

Phytoremediation, the use of plants to clean up pollutants, has been explored as a green and cost-effective method for RB4 remediation. Hairy root cultures, known for their rapid growth and high surface area, have shown particular promise. researchgate.netnih.gov

Hairy roots of Helianthus annuus (sunflower) have been successfully used to decolorize and degrade RB4. researchgate.netnih.gov In one study, these hairy roots were able to remediate RB4 at concentrations ranging from 30 to 110 ppm. researchgate.netnih.gov The process involves both decolorization and degradation of the dye molecule, as confirmed by UV-visible spectroscopy and Fourier-transform infrared (FTIR) analysis. researchgate.netnih.gov The highest decolorization of RB4, reaching 90%, was observed after 120 hours of incubation. nih.gov

A key advantage of phytoremediation is the potential for detoxification. Toxicity analyses performed on Allium cepa and zebrafish embryos revealed that the bioremediated RB4 was significantly less toxic than the untreated dye. researchgate.netnih.gov For instance, a twofold decrease in the mortality of zebrafish embryos was observed with the treated dye. nih.gov This suggests that the degradation byproducts are less harmful to the environment. The mechanism appears to involve the plant's antioxidant enzyme systems, which help mitigate the oxidative stress induced by the dye. researchgate.netnih.gov

Synergistic Effects in Bioremediation

Combining different bioremediation strategies can lead to enhanced degradation efficiency. One such approach involves the use of herbal extraction residues (HERs) to augment the performance of microbial degradation.

A study investigating the white-rot fungus Antrodia P5 found that the addition of certain HERs significantly improved the biodegradation of RB4. frontiersin.orgnih.gov Specifically, the addition of 1% (m/v) Fructus Gardeniae (FG) residue resulted in 92% decolorization of a 1,000 mg/L RB4 solution in just 12 hours, a significant enhancement compared to the fungus alone. frontiersin.orgnih.govresearchgate.net

Transcriptome analysis revealed that the synergistic effect of FG residue was due to the increased expression of multiple peroxidase genes in the fungus, including Lignin Peroxidase, Manganese Peroxidase, Laccase, and Dye Decolorization Peroxidase. nih.govresearchgate.net The most significant increase was a 10.22-fold rise in Lignin Peroxidase expression. nih.govresearchgate.net This enhanced enzymatic activity accelerates the breakdown of RB4 and its intermediates, as confirmed by LC-HRMS analysis. frontiersin.orgnih.gov Furthermore, this combined treatment also promoted the reduction of RB4's toxicity. nih.govresearchgate.net

Adsorption-Based Removal of this compound

Adsorption is a widely used physical method for removing dyes from aqueous solutions due to its efficiency and the potential for adsorbent regeneration. scielo.br Various materials have been investigated for their capacity to adsorb RB4.

Adsorbent Materials for this compound Removal

Carbon Nanotubes (Single-walled and Multi-walled)

Carbon nanotubes (CNTs), in both single-walled (SWCNT) and multi-walled (MWCNT) forms, have emerged as highly effective adsorbents for RB4 due to their large specific surface area, hollow and layered structures, and amenability to surface modification. scielo.brrsc.org

Studies have shown that both SWCNTs and MWCNTs can efficiently remove RB4 from aqueous solutions. scielo.brresearchgate.net The adsorption process is influenced by several factors, including pH, contact time, and temperature. scielo.brresearchgate.net The most favorable adsorption occurs in acidic conditions, with an optimal pH of 2.0. researchgate.net Equilibrium is typically reached within 4 hours. scielo.brresearchgate.net

The adsorption capacity of CNTs for RB4 is significant. At a temperature of 323 K, the maximum sorption capacity was found to be 502.5 mg g⁻¹ for MWCNTs and 567.7 mg g⁻¹ for SWCNTs. scielo.brresearchgate.netresearchgate.net The Liu isotherm model has been found to best describe the equilibrium data for RB4 adsorption on CNTs. scielo.brresearchgate.netresearchgate.net First-principles calculations based on density functional theory suggest that the adsorption mechanism involves an electrostatic interaction between the RB4 dye and the SWCNT. researchgate.net In simulated dyehouse effluents, SWCNTs and MWCNTs demonstrated remarkable removal efficiencies of 99.98% and 99.89%, respectively. researchgate.netscribd.com

In addition to direct adsorption, CNTs can be incorporated into nanocomposites to enhance their removal capabilities. For example, polyaniline/multi-walled carbon nanotube (PANI-MWCNT) nanocomposites have been used as photocatalysts for the oxidation of RB4. mdpi.comresearchgate.netnih.gov These composites have shown high potential for RB4 removal, with the initial dye concentration being halved within the first 5 minutes of UV illumination. mdpi.comresearchgate.net

Interactive Data Table: Adsorption Capacities of Carbon Nanotubes for this compound

| Adsorbent | Maximum Adsorption Capacity (mg g⁻¹) | Optimal Temperature (K) | Optimal pH | Reference |

| Multi-walled Carbon Nanotubes (MWCNT) | 502.5 | 323 | 2.0 | scielo.br, researchgate.net, researchgate.net |

| Single-walled Carbon Nanotubes (SWCNT) | 567.7 | 323 | 2.0 | scielo.br, researchgate.net, researchgate.net |

Modified Cellulose (B213188) Polymers

Adsorption Isotherms and Kinetic Modeling

To understand the adsorption process of this compound onto various materials, researchers employ isotherm and kinetic models.

The Langmuir isotherm model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.netbibliotekanauki.pl This model has been successfully applied to describe the adsorption of RB4 on several adsorbents.

For instance, the adsorption of RB4 onto hydrogels made from squid pen protein and chitosan (B1678972) was well-described by the Langmuir model, indicating a monolayer adsorption process. researchgate.netacs.org Similarly, the adsorption onto modified chitosan hydrogels and cross-linked microcrystalline cellulose-epichlorohydrin polymers also fit the Langmuir model well. hep.com.cnnih.gov In the case of dead and immobilized Rhizopus oryzae biomass, the adsorption data for the dead biomass conformed well to the Langmuir isotherm. researchgate.nettandfonline.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer coverage. acs.orgresearchgate.net This model is often indicative of a multilayer adsorption process.

The adsorption of RB4 onto chitosan hydrogel beads impregnated with hexadecylamine (B48584) was adequately described by the Freundlich model. researchgate.net Similarly, studies on chitosan beads cross-linked with glutaraldehyde (B144438) also found the Freundlich isotherm to be a good fit, suggesting a heterogeneous distribution of active sites on the bead surfaces. acs.org The adsorption of RB4 onto lemon peel beads doped with iron(III) oxide-hydroxide and zinc oxide was also well-explained by the Freundlich model, pointing to a physicochemical adsorption process. nih.govacs.org

Table 2: Isotherm Model Fitting for this compound Adsorption on Various Adsorbents

Pseudo-First-Order Kinetics

The pseudo-first-order kinetic model is often applied to describe the initial stages of an adsorption process. This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Studies investigating the degradation of this compound have sometimes found that the process follows pseudo-first-order kinetics. For instance, the ozonation of Procion Blue (a synonym for this compound) was reported to follow a pseudo-first-order kinetic model, with a rate constant of 2.48 × 10⁻² /min. ut.ac.ir Similarly, the degradation of Reactive Blue BF-5G, a related reactive dye, using Fenton and photo-Fenton processes also showed a good fit with the pseudo-first-order model. ufsm.br In another study, the photocatalytic degradation of Reactive Orange 4 (RO4), which shares similarities in being a reactive dye, was also analyzed using a pseudo-first-order kinetic model. researchgate.net

Pseudo-Second-Order Kinetics

The pseudo-second-order kinetic model is frequently used to describe the entire adsorption process of this compound onto various adsorbents. This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Numerous studies have demonstrated that the adsorption of this compound aligns well with the pseudo-second-order kinetic model. This has been observed with a variety of adsorbents, including:

Lemon peel beads doped with iron(III) oxide-hydroxide. acs.org

Dry cells of Rhizopus oryzae. tandfonline.com

Mustard stalk activated carbon. walshmedicalmedia.com

Powdered activated carbon. neptjournal.com

Cross-linked microcrystalline cellulose–epichlorohydrin (B41342) polymers. hep.com.cn

Chitosan. researchgate.net

The conformity to this model suggests that the adsorption process is largely governed by chemical interactions between the dye molecules and the surface of the adsorbent. acs.orgresearchgate.net For example, a study using dry Rhizopus oryzae biomass found that the pseudo-second-order model best described the kinetics with a high correlation coefficient (R² = 0.99). tandfonline.com

Table 1: Adsorbents and their Kinetic Model Fit for this compound Removal

| Adsorbent | Kinetic Model | Reference |

| Lemon Peel Beads-Doped Iron(III) Oxide-Hydroxide | Pseudo-Second-Order | acs.org |

| Dry Rhizopus oryzae Biomass | Pseudo-Second-Order | tandfonline.com |

| Mustard Stalk Activated Carbon | Pseudo-Second-Order | walshmedicalmedia.com |

| Powdered Activated Carbon | Pseudo-Second-Order | neptjournal.com |

| Cross-Linked Microcrystalline Cellulose–Epichlorohydrin | Pseudo-Second-Order | hep.com.cn |

| Chitosan | Pseudo-Second-Order | researchgate.net |

| Ozonation | Pseudo-First-Order | ut.ac.ir |

Mechanisms of Adsorption (e.g., Electrostatic Interaction, Chemisorption)

The removal of this compound from solution by adsorption involves various mechanisms, with electrostatic interaction and chemisorption being particularly significant.

Electrostatic Interaction: This mechanism is driven by the electrostatic forces between the charged surface of the adsorbent and the ionic dye molecules. The surface charge of the adsorbent is often pH-dependent. For instance, at a low pH, the surface of an adsorbent may become protonated and positively charged, facilitating the attraction of anionic dyes like this compound. tandfonline.com Research on the adsorption of this compound onto single-walled carbon nanotubes indicated that the process occurs through electrostatic interaction. researchgate.net Similarly, the use of cross-linked microcrystalline cellulose–epichlorohydrin polymers for this compound removal was also found to be dominated by electrostatic interaction. hep.com.cn

Chemisorption: This mechanism involves the formation of a chemical bond between the dye molecules and the adsorbent surface. The strong correlation of adsorption data with the pseudo-second-order kinetic model in many studies points towards chemisorption as a key mechanism. acs.orgresearchgate.net The functional groups present on the surface of the adsorbent, such as amino and carboxyl groups, can play a crucial role in the chemical binding of this compound. tandfonline.com For example, a study using dry biomass of Rhizopus oryzae suggested that the binding of the dye occurred through complexation involving these functional groups. tandfonline.com

Regeneration and Reusability of Adsorbents

The economic viability and sustainability of an adsorption process heavily depend on the ability to regenerate and reuse the adsorbent. An effective regeneration process should remove the adsorbed dye without significantly compromising the adsorbent's structure and capacity.

Several studies have demonstrated the successful regeneration and reuse of adsorbents for this compound removal. For example:

Lemon peel beads doped with iron(III) oxide-hydroxide and zinc oxide could be reused for more than five cycles, retaining over 41% of their dye removal efficiency. acs.org

Dry biomass of Rhizopus oryzae was regenerated using a 1(N) NaOH solution, with the biomass being reusable for up to four cycles with a 68.26% adsorption capacity. tandfonline.com

Bauxite residue used for this compound adsorption was regenerated with distilled water and showed a removal efficiency of 99% after the first cycle. mdpi.com

Cross-linked microcrystalline cellulose–epichlorohydrin polymers also demonstrated good reusability. hep.com.cn

These findings indicate that various adsorbents can be effectively regenerated and reused, enhancing their potential for industrial applications in wastewater treatment. acs.org

Table 2: Regeneration and Reusability of Adsorbents for this compound

| Adsorbent | Regeneration Method | Number of Cycles | Final Efficiency/Capacity | Reference |

| Lemon Peel Beads-Doped Iron(III) Oxide-Hydroxide | Not specified | >5 | >41% | acs.org |

| Dry Rhizopus oryzae Biomass | 1(N) NaOH | 4 | 68.26% | tandfonline.com |

| Bauxite Residue | Distilled Water | 1 | 99% | mdpi.com |

| Cross-Linked Microcrystalline Cellulose–Epichlorohydrin | Not specified | Multiple | Good reusability | hep.com.cn |

Analytical and Characterization Methodologies for Reactive Blue 4 Studies

Spectrophotometric Analysis (UV-Vis)

Spectrophotometric analysis using UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the routine quantification of Reactive Blue 4 in aqueous solutions. researchgate.net This method relies on measuring the absorbance of light at specific wavelengths.

The UV-Vis spectrum of this compound exhibits characteristic absorption peaks. The most prominent peak in the visible region, which corresponds to the blue color of the dye, is typically observed at a maximum wavelength (λmax) of around 595 nm to 607 nm. frontiersin.orgnih.govmedchemexpress.com Studies have reported specific λmax values at 595 nm, 598 nm, and 607 nm. frontiersin.orgnih.govmedchemexpress.comscielo.br In some cases, a slight red shift to 619 nm has been observed upon the addition of copper ions. medchemexpress.com

In the ultraviolet (UV) region, this compound shows absorption peaks at approximately 220 nm, 228 nm, 280 nm, and 296 nm. scielo.brscielo.br The peak around 256 nm is attributed to the aromatic character and the chlorotriazine group of the dye molecule. scielo.br The intensity of these peaks, particularly the one at 595 nm, is often monitored to determine the extent of decolorization during degradation studies. frontiersin.orgnih.gov For instance, a significant decrease in the absorbance at 595 nm indicates the disruption of the anthraquinone (B42736) structure of the dye. frontiersin.org It is important to note that factors such as high dye and salt concentrations can cause moderate dye aggregation, leading to a depression in absorbance. researchgate.net

| Wavelength (nm) | Region | Significance |

| 595-607 | Visible | Major peak for color, used for quantification and decolorization tracking. frontiersin.orgnih.govmedchemexpress.com |

| 220, 228, 280, 296 | UV | Characteristic peaks used to monitor degradation. scielo.brscielo.br |

| 256 | UV | Attributed to the aromatic and chlorotriazine groups. scielo.br |

Chromatographic Techniques

Chromatographic methods are essential for separating and identifying this compound from its hydrolysis products, impurities, and degradation intermediates.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the quantitative analysis of unhydrolyzed, monohydroxy-, and dihydroxy-Reactive Blue 4. researchgate.net It is often coupled with a UV-Vis or diode array detector for the determination of synthetic dyes in wastewater. researchgate.net

In a typical HPLC analysis of this compound and its degradation products, a C18 column is used. frontiersin.orgnih.gov The separation is achieved using a binary mobile phase, often consisting of a mixture of water (containing an acid like 0.1% formic acid) and an organic solvent such as methanol. frontiersin.orgnih.gov A gradient elution program is employed, where the proportion of the organic solvent is varied over time to effectively separate the different components in the sample. frontiersin.orgnih.gov The separated compounds are then detected at a specific wavelength, such as 280 nm. frontiersin.org

| Parameter | Details |

| Column | ZORBAX C18 (50 mm × 2.1 mm) frontiersin.orgnih.gov |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Methanol frontiersin.orgnih.gov |

| Elution | Gradient program frontiersin.orgnih.gov |

| Detection | 280 nm frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify volatile and semi-volatile organic compounds formed during the degradation of this compound. scielo.brnih.gov This technique is particularly useful for characterizing the metabolites formed after biotransformation or chemical oxidation processes. researchgate.netnih.gov

Prior to GC-MS analysis, the degradation products are typically extracted from the aqueous solution using a suitable solvent like dichloromethane. scielo.br The temperature program for the GC oven is carefully controlled to separate the different compounds based on their boiling points. For example, a multi-step temperature program might start at 40°C, ramp up to 300°C, and hold at different temperatures to ensure effective separation. scielo.br The separated compounds are then identified by their mass spectra. Intermediates identified during the photoassisted electrochemical degradation of this compound using GC-MS include phthalic anhydride, phthalimide, phthalide, 1,3-indanone, and benzoic acid. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (LC-HRMS) are powerful techniques for the identification and confirmation of this compound, its hydrolysis products, impurities, and degradation intermediates. researchgate.netfrontiersin.orgnih.gov LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.

LC/ESI-MS, which uses electrospray ionization, has been successfully used to identify the parent this compound molecule, its two hydrolysis products, and an impurity. researchgate.net LC-HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites. frontiersin.orgnih.gov For LC-MS analysis, a C18 column is often used with a mobile phase gradient of water (with 0.1% formic acid) and methanol. frontiersin.orgnih.gov The mass spectrometer is typically equipped with an electrospray ionization (ESI) source, which can be operated in both positive and negative ionization modes. frontiersin.org Nitrogen gas is commonly used as the nebulizing, heated sheath, and drying gas. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule and for observing changes in its chemical structure during degradation processes. nih.govtandfonline.com The FTIR spectrum of a compound shows absorption bands at specific wavenumbers, which correspond to the vibrations of different chemical bonds.

By comparing the FTIR spectra of untreated this compound with the spectra of its degradation products, researchers can identify the breakdown of certain functional groups and the formation of new ones. nih.govnih.gov For example, changes in the regions corresponding to amino and carboxyl groups can indicate their involvement in adsorption or degradation processes. tandfonline.com The analysis is typically performed by mixing the sample with potassium bromide (KBr) to form a pellet and measuring the spectrum in the mid-IR region (400-4000 cm⁻¹). nih.gov

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis

A significant decrease in TOC and COD values confirms the mineralization of the dye. scielo.brnih.gov For example, in a photoelectrooxidative process, the COD and TOC of a this compound solution were reported to decrease by approximately 64.7% and 42.7%, respectively. scielo.brscielo.br These analyses are typically performed using specialized analyzers, such as a TOC analyzer and a spectrophotometer for COD measurements using the closed reflux colorimetric method. scielo.brscielo.br

| Parameter | Description | Typical Reduction (%) |

| Total Organic Carbon (TOC) | Measures the total amount of carbon in organic compounds. | 42.7% scielo.brscielo.br |

| Chemical Oxygen Demand (COD) | Measures the amount of oxygen required to chemically oxidize the organic compounds. | 64.7% scielo.brscielo.br |

Advanced Microscopy Techniques

Microscopy techniques offer a direct visualization of the surface morphology and internal structure of materials, revealing changes that occur upon adsorption of this compound.

Scanning Electron Microscopy (SEM) is a fundamental technique used to study the surface topography and morphology of adsorbent materials. In studies involving this compound, SEM analysis consistently demonstrates noticeable changes in the surface of materials after dye adsorption, providing visual evidence of the successful removal process. tandfonline.comtandfonline.com

For instance, when dry cells of Rhizopus oryzae were used as a biosorbent, SEM micrographs showed a significant alteration in the surface morphology after the adsorption of this compound. tandfonline.comtandfonline.com Similarly, studies on adsorbents synthesized from lemon peel, such as lemon peel beads doped with iron(III) oxide-hydroxide (LBF) and zinc oxide (LBZ), used SEM to characterize their spherical shape and coarse surface structure. acs.org Other research has used SEM to identify the agglomerated granular particle morphology of photocatalysts like TiO2 doped ZnO and the surface features of magnetic Ni0.7Co0.3Fe2O4 nanoparticles used for dye removal. researcher.lifeingentaconnect.com

Transmission Electron Microscopy (TEM) is utilized to investigate the internal structure, size, and morphology of nanomaterials developed for the degradation or adsorption of this compound. This technique is particularly valuable for characterizing nanoparticles.

In one study, TEM images revealed the morphology and structure of synthesized zero-valent copper nanoparticles (nZVC), showing spherical structures with randomly arranged, heterogeneous diameters. scispace.com Another investigation used TEM to characterize magnetic Ni0.7Co0.3Fe2O4 nanoparticles, determining an average nanoparticle size of approximately 30 nm. ingentaconnect.com TEM has also been employed to characterize zinc oxide (ZnO) nanoparticles prepared via hydrothermal processes for the photocatalytic degradation of this compound. researchgate.net

Scanning Electron Microscopy (SEM)

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a powerful analytical technique for determining the crystallographic structure of a material. It is widely used to assess whether a material is crystalline or amorphous and to identify its specific crystalline phases. In the context of this compound studies, XRD is applied to characterize the adsorbents and catalysts.

For example, XRD analysis of lemon peel beads doped with iron(III) oxide-hydroxide and zinc oxide showed that the materials possessed semicrystalline structures. acs.org In other research, XRD provided evidence of the successful cross-linking of microcrystalline cellulose (B213188) with epichlorohydrin (B41342) to create an efficient adsorbent for this compound. hep.com.cn The technique has also been used to confirm the crystal structure of various nanoparticles, such as WO3:TiO2 photocatalysts and magnetic Ni0.7Co0.3Fe2O4, used in dye degradation and adsorption. ingentaconnect.comresearchgate.net Furthermore, XRD analysis of raw ramie yarns was used to calculate the material's crystalline index. nih.gov

Zeta Potential Analysis

Zeta potential analysis is performed to determine the surface charge of particles in a colloidal suspension, which is a critical factor in the adsorption of charged dye molecules like this compound. The surface charge of an adsorbent material often varies with the pH of the solution, influencing its interaction with the anionic this compound dye.

Studies on lemon peel-based adsorbents (LBF and LBZ) showed that their surfaces carried a negative charge at all tested pH values (2-12), with the negative charge increasing as the pH increased. acs.org This explains why the adsorption of the anionic this compound was highest at a low pH of 3, where the surface was less negatively charged, facilitating electrostatic interaction. acs.org Another study on nitrogen-doped biochar determined the point of zero charge (pHPZC) to be 4.8. mdpi.com Below this pH, the biochar surface is positively charged, which favors the adsorption of the anionic dye. mdpi.com Generally, zeta potential values between 40 and 60 mV are indicative of good stability in a dispersion of nanoparticles. nih.gov

Table 1: Zeta Potential of Adsorbents in this compound Studies

| Adsorbent | pH | Zeta Potential (mV) | Source |

|---|---|---|---|

| Lemon Peel Beads-doped Iron(III) Oxide-Hydroxide (LBF) | 2 - 12 | -3.0 to -31.2 | acs.org |

| Lemon Peel Beads-doped Zinc Oxide (LBZ) | 2 - 12 | -5.5 to -37.4 | acs.org |

| Starch/NiCrMn-LDH Composite | Not Specified | 0.95 | mdpi.com |

| Bare NiCrMn-LDH | Not Specified | -14.56 | mdpi.com |

| N-doped Biochar (pHPZC) | 4.8 | 0 | mdpi.com |

Nitrogen Adsorption/Desorption Isotherms (BET Analysis)

The Brunauer-Emmett-Teller (BET) method, based on nitrogen adsorption/desorption isotherms, is a standard technique for measuring the specific surface area, pore volume, and average pore diameter of porous materials. These textural properties are paramount in determining the adsorption capacity of a material for this compound. A larger surface area and suitable pore structure generally lead to higher adsorption capabilities.

For example, the BET surface area of microcrystalline cellulose was found to be only 0.092 m²/g, but after being processed into a mesoporous Fe–Al-doped cellulose composite, the surface area increased dramatically to 205.988 m²/g, which was credited for its high adsorption capacity. rsc.org Analysis of bovine bone char revealed a Type IV isotherm with H3-type hysteresis, which is characteristic of mesoporous materials with parallel plate-shaped pores. customer-oci.com This technique is also used to characterize a wide range of other adsorbents, including chitosan-based composites and magnetic nanoparticles. ingentaconnect.comiwaponline.com

Table 2: BET Analysis Data for Various Adsorbents

| Adsorbent | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm/Å) | Source |

|---|---|---|---|---|

| Fe–Al Doped Cellulose (FADC) | 205.988 | 0.3561 | Not Specified | rsc.org |

| Microcrystalline Cellulose | 0.092 | Not Specified | Not Specified | rsc.org |

| Bovine Bone Char | 109 | 0.260 | 94 Å | customer-oci.com |

| Erbium-doped TiO₂ (1 mol%) | 43 | 0.103 | Not Specified | nih.gov |

| Pristine TiO₂ | 27 | 0.066 | Not Specified | nih.gov |

Environmental and Biological Impact Assessments of Reactive Blue 4 and Its Transformation Products

Ecotoxicity Studies

Ecotoxicity studies are crucial for determining the potential harm of Reactive Blue 4 to environmental organisms. The dye's impact is evaluated through acute and chronic toxicity tests on various species.

Acute toxicity testing of this compound has been conducted on several key aquatic indicator species. The marine bacterium Vibrio fischeri, which exhibits bioluminescence, is a common subject for ecotoxicological assessments. researchgate.net One study determined the 15-minute median effective concentration (EC50) for Vibrio fischeri to be 1108 mg/L. researchgate.net

The freshwater microcrustacean Daphnia similis is another organism used to evaluate the acute toxicity of textile dyes. researchgate.netsci-hub.seoatext.com For a similar but different compound, Reactive Blue 21, the EC50 value for Daphnia similis was found to be greater than 100 mg/L, classifying it as relatively non-toxic to this organism. researchgate.netbjrs.org.br However, specific EC50 values for Daphnia similis exposed to this compound are not consistently reported in the available literature.

Toxicity tests involving fish have also been performed. An estimated 96-hour LC50 (median lethal concentration) value for fish exposed to this compound was reported as 1500 mg/L. researchgate.net Studies on zebrafish (Danio rerio) embryos, a common model organism, showed a two-fold decrease in mortality when exposed to bioremediated RB4 compared to the untreated dye. nih.govresearchgate.net Exposure to untreated RB4 was also linked to a higher level of lipid peroxidation in zebrafish embryos, indicating oxidative stress. nih.govresearchgate.net

Table 1: Acute Ecotoxicity of this compound

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Vibrio fischeri | EC50 (15 min) | 1108 mg/L | researchgate.net |

| Fish (General) | LC50 (96 hr, estimated) | 1500 mg/L | researchgate.net |

| Zebrafish (Danio rerio) Embryos | Increased mortality and lipid peroxidation upon exposure to untreated dye. | nih.govresearchgate.net |

Specific data on the chronic toxicity of this compound is limited in publicly available literature. While acute toxicity values are relatively high, suggesting low immediate risk, the effects of long-term, low-level exposure to the dye require further evaluation. researchgate.net One safety summary for a related compound, "Reactive Blue 049," noted that while no adverse effects from repeated exposure are expected in humans, repeated high oral doses in animal studies could potentially cause kidney damage. cloudfront.net The same summary indicated no observed effects on reproduction or fertility in rats. cloudfront.net However, it is important to note that anthraquinone (B42736) dyes are generally considered more toxic than azo dyes to both microbes and human cells. researchgate.net

Acute Toxicity to Aquatic Organisms (e.g., Daphnia similis, Fish, Vibrio fischeri)

Genotoxicity and Cytotoxicity Evaluation

The assessment of genotoxicity and cytotoxicity is critical for understanding the potential of this compound to cause genetic mutations or cell damage. chemsrc.com The dye has been described as phytotoxic, cytotoxic, and genotoxic. researchgate.netchembk.com

This compound has been shown to exhibit cytotoxic and genotoxic effects on human cells. researchgate.net Studies have demonstrated that the dye can reduce the viability of human keratinocytes and fish epithelial cells. researchgate.net It has also been found to induce genotoxic effects in human lymphocytes and keratinocytes. researchgate.net While human cell lines like human dermal fibroblasts (HDF) are frequently used to assess the cytotoxicity of environmental pollutants, specific research detailing the direct effects of this compound on HDF is not extensively documented in the reviewed literature. researchgate.net

The common onion, Allium cepa, serves as a standard model for evaluating the phytotoxic and genotoxic effects of chemical substances due to its sensitivity to environmental mutagens. nih.govjst.go.jp The test assesses DNA damage by observing chromosomal aberrations and disturbances in the mitotic cycle of the root's meristematic cells. nih.gov

Studies have shown that untreated this compound is phytotoxic. nih.govresearchgate.net When Allium cepa bulbs were exposed to untreated RB4 at a concentration of 110 ppm, the mitotic index (a measure of cell division) was significantly reduced to 6.5, compared to the control. nih.gov Furthermore, the untreated dye induced a higher number of chromosomal abnormalities, such as sticky chromosomes, anaphasic bridges, and laggards. nih.gov In contrast, Allium cepa exposed to the same concentration of bioremediated RB4 showed a mitotic index of 8.5, which is much closer to the control group, and displayed fewer chromosomal aberrations. nih.govresearchgate.netnih.gov

**Table 2: Phytotoxicity of this compound on *Allium cepa***

| Treatment | Concentration | Mitotic Index (MI) | Observed Effects | Reference |

|---|---|---|---|---|

| Untreated RB4 | 110 ppm | 6.5 ± 0.15 | Statistically lower MI than control, increased chromosomal aberrations. | nih.gov |

| Bioremediated RB4 | 110 ppm | 8.5 ± 0.5 | MI closer to control, fewer chromosomal aberrations. | nih.govnih.gov |

The bacterial reverse mutation assay, commonly known as the Ames test, uses strains of Salmonella typhimurium to detect the mutagenic potential of chemical compounds. jrespharm.comnih.gov While some sources generally state that this compound is mutagenic, specific results from the Ames test for this particular dye are not consistently available in the reviewed scientific literature. jrespharm.com

A product safety summary for a related substance, "Reactive Blue 049," indicates that extensive experimental studies suggest it does not cause genetic defects. cloudfront.net However, studies on other reactive dyes have shown that a significant percentage can test positive for mutagenicity in the Ames test. nih.gov Given the general concern for the genotoxicity of anthraquinone dyes, the lack of specific, publicly available Ames test data for this compound represents a notable information gap. nih.gov

Phytotoxicity Assays (e.g., Allium cepa)

Oxidative Stress Induction and Antioxidant Enzyme Response in Biological Systems

The release of this compound (RB4) into aquatic ecosystems poses a threat to living organisms, partly through the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. preprints.org ROS can cause damage to vital cellular components like lipids, proteins, and DNA. preprints.org

Studies on zebrafish embryos exposed to untreated RB4 have demonstrated a significant increase in lipid peroxidation (LPO), a key indicator of oxidative damage to cell membranes. nih.govresearchgate.net This suggests that RB4 can induce mortality in embryos through oxidative stress. nih.govresearchgate.net In response to this stress, organisms typically upregulate their antioxidant enzyme systems. Key enzymes involved in this defense include superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POX). nih.govexplorationpub.com

In zebrafish larvae exposed to RB4, a notable decrease in SOD activity was observed at higher concentrations, suggesting that high levels of oxidative stress can overwhelm the antioxidant defense system. nih.gov Conversely, the activity of other antioxidant enzymes may increase as a compensatory mechanism. nih.gov The response of these antioxidant enzymes serves as a biomarker for the toxic effects of RB4 in biological systems. For instance, in various microalgae, exposure to environmental stressors, including pollutants, leads to the activation of antioxidant enzymes like SOD and CAT to counteract the damaging effects of ROS. explorationpub.comelsevier.esmdpi.com

Table 1: Antioxidant Enzyme Response to this compound Exposure in Zebrafish Larvae

| Enzyme | Effect of Untreated RB4 Exposure | Implication |

|---|---|---|

| Superoxide Dismutase (SOD) | Decreased activity with increasing concentration | Overwhelmed antioxidant defense |

| Catalase (CAT) | Altered activity | Cellular response to H2O2 |

| Peroxidase (POX) | Altered activity | General response to oxidative stress |

| Lipid Peroxidation (LPO) | Increased levels | Oxidative damage to lipids |

Mitigation of Toxicity through Remediation Processes

Several remediation processes have been investigated to mitigate the toxicity of this compound in industrial effluents. Bioremediation, using living organisms like plants and fungi, has shown considerable promise.

Hairy roots of Helianthus annuus (sunflower) have been effectively used to decolorize and degrade RB4. nih.gov Toxicity assessments of the bioremediated dye on Allium cepa (onion) and zebrafish embryos revealed a significant reduction in toxicity compared to the untreated dye. nih.gov In Allium cepa, the treated dye showed fewer chromosomal aberrations. nih.gov In zebrafish embryos, a twofold decrease in mortality was observed, and the levels of lipid peroxidation and other antioxidant enzymes were normalized, indicating a substantial mitigation of oxidative stress. nih.govresearchgate.net

Similarly, the white-rot fungus Antrodia sp. P5 has demonstrated the ability to efficiently decolorize and biodegrade high concentrations of RB4. nih.govfrontiersin.org This fungal treatment not only removes the color but also significantly reduces the toxicity of the dye. frontiersin.org Acute toxicity assays using the bacterium Vibrio fischeri showed that while untreated RB4 was highly toxic, the biodegraded intermediates exhibited a significantly lower toxicological effect. frontiersin.org A two-step process involving enzymatic degradation by laccase from a marine-derived fungus followed by sorption on the fungal biomass also resulted in a twofold decrease in the toxicity of RB4. nio.res.in

Table 2: Efficacy of Remediation Processes in Reducing this compound Toxicity

| Remediation Method | Organism | Toxicity Reduction | Key Findings |

|---|---|---|---|

| Bioremediation | Hairy roots of Helianthus annuus | Significant reduction in phytotoxicity and developmental toxicity | Normalized antioxidant enzyme levels in zebrafish embryos. nih.govresearchgate.net |

| Fungal Decolorization | Antrodia sp. P5 | Significant decrease in acute toxicity | Effective degradation of high concentrations of RB4. nih.govfrontiersin.org |

| Enzymatic Degradation & Biosorption | Marine-derived fungus | Two-fold decrease in toxicity | Rapid decolorization and detoxification. nio.res.in |

Analysis of Degradation Intermediates and their Environmental Fate

This compound is an anthraquinone dye, a class of dyes known for their complex and stable aromatic structures, which makes them resistant to degradation. nih.govfrontiersin.org The degradation process often involves the breakdown of the anthraquinone ring.

During the enzymatic degradation of RB4 by laccase from a marine-derived fungus, several low molecular weight phenolic compounds have been identified as final products. These include 2-formylbenzoic acid, 1,2,4,5-tetrahydroxy-3-benzoic acid, 2,3,4-trihydroxybenzenesulfonic acid, and 1,2,3,4-pentahydroxybenzene. nio.res.in

The environmental fate of these degradation intermediates is a significant concern. Aromatic amines, which are common breakdown products of many synthetic dyes, are particularly problematic as many are known to be carcinogenic and mutagenic. nih.govmdpi.comijrrjournal.com These compounds can persist in the environment and may bioaccumulate in organisms. sustainability-directory.comiwaponline.com While the initial degradation of RB4 may lead to decolorization, the complete mineralization of the resulting aromatic intermediates is necessary to eliminate their toxicity. Aerobic conditions are generally required for the degradation of these aromatic amines. mdpi.com

Environmental Sustainability Assessment of Reactive Dye Use

A comprehensive understanding of the environmental footprint of this compound requires a life cycle assessment (LCA). mdpi.comresearchgate.netncsu.edu An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal. mdpi.comresearchgate.net

The use of reactive dyes in the textile industry has several environmental hotspots. The dyeing process itself is resource-intensive, requiring significant amounts of water, energy, and chemicals. ncsu.edu A substantial portion of the dye does not fix to the fabric and is released into the wastewater, leading to high levels of pollution. tlr-journal.com

Applications of Reactive Blue 4 in Advanced Materials and Sensing

Reactive Blue 4 as a Colorimetric Chemosensor

This compound has emerged as a novel, label-free single colorimetric chemosensor. medchemexpress.com It is capable of the sequential determination of multiple analytes, including metal ions and amino acids, through observable color changes and spectral shifts. medchemexpress.comnih.gov This sensing is typically conducted in an aqueous environment, such as a HEPES buffer solution at a neutral pH (7.0). medchemexpress.comresearchgate.net The use of RB4 as a chemosensor offers a facile and straightforward approach for detection without the need for complex instrumentation. nih.gov

This compound is particularly effective in detecting copper ions (Cu²+). medchemexpress.com The presence of Cu²+ in an aqueous solution of RB4 induces a distinct and immediate color change visible to the naked eye. medchemexpress.comnih.gov The solution, initially dark blue, transitions to a deep sky blue upon the addition of copper ions. medchemexpress.com

This visual change is quantified by a shift in the compound's UV-Vis absorption spectrum. The primary absorption peak of this compound shifts from 607 nm to 619 nm, a phenomenon known as a red shift. medchemexpress.com Concurrently, the intensity of the original absorbance band at 607 nm decreases. The presence of an isosbestic point at 645 nm during this titration process indicates the formation of a single, stable complex between RB4 and the Cu²+ ion. medchemexpress.com This selective interaction allows for the quantification of Cu²+ with a detection limit calculated to be 1.96 μmol L⁻¹. researchgate.net

Table 1: Spectral Changes of this compound upon Cu²+ Addition

| Analyte | Initial λmax (nm) | Final λmax (nm) | Isosbestic Point (nm) | Visual Color Change |

| Cu²+ | 607 | 619 | 645 | Dark Blue to Deep Sky Blue |

Data sourced from MedchemExpress.com. medchemexpress.com